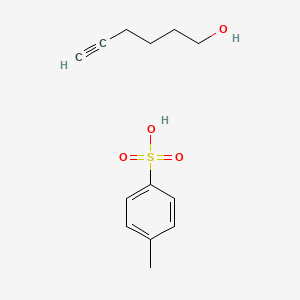

5-Hexyn-1-ol, 4-methylbenzenesulfonate

Description

Significance of Alkynyl Tosylates as Reactive Intermediates

Alkynyl tosylates, such as 5-Hexyn-1-ol (B123273), 4-methylbenzenesulfonate (B104242), are significant reactive intermediates due to the orthogonal reactivity of their functional groups. The tosylate group (-OTs) is a superior leaving group because its negative charge is highly stabilized through resonance across the sulfonate group. ucalgary.camasterorganicchemistry.com This inherent stability facilitates its displacement by a wide range of nucleophiles under relatively mild conditions, often proceeding via an SN2 mechanism. ucalgary.ca The conversion of the parent alcohol (5-hexyn-1-ol) into the tosylate enhances its reactivity, transforming the poorly leaving hydroxyl group (-OH) into a group that is readily displaced. masterorganicchemistry.com

The presence of the alkyne at the other end of the carbon chain introduces a rich field of synthetic possibilities. Alkynes can act as electrophiles in conjugate additions, as partners in cycloaddition reactions (like the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry"), or undergo hydrofunctionalization and cross-coupling reactions. idtdna.com The strategic placement of the alkyne and the tosylate within the same molecule allows for elegant intramolecular reactions, leading to the formation of cyclic structures, which are prevalent in natural products and pharmaceuticals. This dual functionality makes alkynyl tosylates powerful linchpins in synthetic strategies, enabling the construction of complex targets from simple, linear precursors.

Historical Context and Evolution of its Synthetic Utility

The synthetic utility of sulfonate esters, particularly tosylates, has been recognized since the early 20th century as a method to activate alcohols for nucleophilic substitution. masterorganicchemistry.com Initially, their application was primarily focused on simple substitution reactions in aliphatic chemistry. The evolution of organometallic chemistry and the development of new synthetic methodologies in the mid to late 20th century significantly broadened the scope of intermediates like 5-Hexyn-1-ol, 4-methylbenzenesulfonate.

The true synthetic potential of this specific compound began to be realized with the advent of transition-metal catalysis and a deeper understanding of radical and cyclization reactions. Early applications would have involved using it as a simple alkylating agent for various nucleophiles, where the alkyne was carried through the synthesis as a stable functional group for later manipulation.

Over time, chemists began to exploit the synergy between the two functional groups. The development of reactions that could trigger intramolecular cyclization, initiated either by substitution at the tosylate-bearing carbon or by activation of the alkyne, marked a significant evolution. For instance, the use of such substrates in palladium- or gold-catalyzed cycloisomerization reactions has become a powerful tool for constructing carbocycles and heterocycles. The rise of "click chemistry" in the early 2000s provided another major boost to the utility of terminal alkynes, making this compound a valuable precursor for creating complex conjugates and functional materials. idtdna.com Its journey reflects the broader evolution of organic synthesis from simple functional group interconversions to complex, cascade-driven molecular construction.

Overview of Key Reaction Classes and Transformative Capacities

The transformative capacity of this compound stems from its ability to participate in several key classes of reactions, primarily driven by its two distinct functional groups.

Nucleophilic Substitution Reactions: The most fundamental reaction of this compound involves the displacement of the tosylate group by a nucleophile. Due to the excellent leaving group ability of the tosylate, a wide variety of nucleophiles can be employed. These include halides, azide (B81097), cyanide, thiolates, and stabilized carbanions. ncsu.edunih.gov These reactions are fundamental for introducing new functional groups and extending the carbon chain. For example, reaction with sodium azide yields 6-azido-1-hexyne, a precursor for click reactions, while reaction with thiolates can produce thioethers. researchgate.net

Intramolecular Cyclization: The compound is an ideal substrate for intramolecular cyclization reactions. When treated with a nucleophile that can also interact with the alkyne, or under conditions that promote radical cyclization, five- or six-membered rings can be formed. For example, radical cyclization of related 6-halo-1-hexyne systems (which can be formed from the tosylate) is a well-established method for generating cyclopentyl rings. illinois.edu Similarly, base-induced intramolecular cyclization can lead to the formation of cyclic ethers or other heterocyclic systems, depending on the chosen nucleophile and reaction conditions.

Alkyne-Based Transformations: The terminal alkyne can undergo a host of reactions independently of the tosylate. These include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form substituted alkynes.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, to yield a methyl ketone.

Deprotonation: Treatment with a strong base (e.g., n-butyllithium) generates a lithium acetylide, which is a potent nucleophile itself, capable of reacting with various electrophiles.

The following interactive table summarizes some representative nucleophilic substitution reactions of this compound, showcasing its utility in introducing diverse functionalities.

| Nucleophile | Reagent | Solvent | Product | Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMF | 6-azido-1-hexyne | High |

| Thiophenoxide | Sodium Thiophenoxide | THF | 6-(phenylthio)-1-hexyne | >90% |

| Iodide | Sodium Iodide (NaI) | Acetone | 6-iodo-1-hexyne | High |

| Nitro | Tetrabutylammonium Nitrite | Toluene | 6-nitro-1-hexyne | ~85% |

This table presents representative transformations and typical yields may vary based on specific reaction conditions.

Properties

IUPAC Name |

hex-5-yn-1-ol;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6-7/h2-5H,1H3,(H,8,9,10);1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJICHWTVWROOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70824316 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--hex-5-yn-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70824316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76911-01-8 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--hex-5-yn-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70824316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hexyn 1 Ol, 4 Methylbenzenesulfonate

Esterification of 5-Hexyn-1-ol (B123273) with 4-Toluenesulfonyl Chloride

The most common and direct method for the preparation of 5-Hexyn-1-ol, 4-methylbenzenesulfonate (B104242) is the reaction of 5-Hexyn-1-ol with 4-toluenesulfonyl chloride (TsCl) in the presence of a base. prepchem.com This reaction converts the hydroxyl group of the alcohol into a tosylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.comchemistrysteps.com

A typical laboratory-scale synthesis involves dissolving p-toluenesulfonyl chloride in pyridine (B92270) at a reduced temperature, followed by the dropwise addition of 5-Hexyn-1-ol. prepchem.com The reaction mixture is stirred for a period to ensure complete conversion. The use of pyridine is crucial as it acts as both the solvent and the base, neutralizing the hydrochloric acid byproduct formed during the reaction. prepchem.comlibretexts.org

Optimization of Reaction Conditions: Temperature, Solvent, and Base Effects

The efficiency of the tosylation reaction is highly dependent on the reaction conditions.

Temperature: The reaction is typically initiated at 0°C to control the exothermic nature of the reaction and to minimize side reactions. prepchem.com After the initial addition, the reaction may be allowed to proceed at room temperature. nih.gov Maintaining a low temperature, especially during the addition of reagents, is critical to prevent the decomposition of the tosylating agent and the formation of unwanted byproducts. prepchem.com

Solvent: While pyridine is a common choice, serving a dual role as solvent and base, other solvents can also be employed. prepchem.comeurjchem.com Dichloromethane (B109758) (CH₂Cl₂) is another frequently used solvent, often in combination with a tertiary amine base like triethylamine (B128534) (TEA). nih.govrsc.org The choice of solvent can influence the solubility of the reactants and the reaction rate. For scalable and more environmentally friendly processes, solvent-free conditions or the use of water as a solvent have been explored for the tosylation of other primary alcohols. researchgate.netrsc.org

Base: The selection of the base is critical for scavenging the HCl produced during the reaction. Pyridine is effective, but other tertiary amines such as triethylamine are also commonly used, particularly when the reaction is carried out in a solvent like dichloromethane. nih.govresearchgate.net For primary alcohols, potassium hydroxide (B78521) (KOH) in the presence of catalytic amines has been shown to be effective in an aqueous environment. rsc.orgresearchgate.net The basicity and steric hindrance of the amine can affect the reaction rate and selectivity.

| Parameter | Condition | Rationale |

| Temperature | 0°C to room temperature | Controls exothermicity and minimizes side reactions. prepchem.comnih.gov |

| Solvent | Pyridine, Dichloromethane | Pyridine acts as both solvent and base. Dichloromethane is a common alternative. prepchem.comnih.gov |

| Base | Pyridine, Triethylamine, KOH | Neutralizes HCl byproduct. Choice depends on solvent and reaction scale. prepchem.comnih.govrsc.orgresearchgate.net |

Role of Catalytic Additives (e.g., DMAP) in Reaction Efficiency

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions. researchgate.netnih.gov It functions by reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. chemicalforums.com This intermediate is then more readily attacked by the alcohol, accelerating the rate of the esterification reaction. Even in catalytic amounts, DMAP can significantly increase the reaction rate, especially for sterically hindered alcohols or when milder reaction conditions are desired. researchgate.netnih.gov The use of DMAP in conjunction with a base like triethylamine in a solvent such as dichloromethane is a common strategy to enhance the efficiency of tosylation reactions. nih.gov

Purification Strategies and Yield Enhancement

After the reaction is complete, a work-up procedure is necessary to isolate and purify the 5-Hexyn-1-ol, 4-methylbenzenesulfonate. A typical procedure involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. prepchem.com The organic layer is then washed with an acidic solution, such as 2N aqueous hydrochloric acid, to remove the pyridine or other amine bases. prepchem.com Subsequent washing with water and brine, followed by drying over an anhydrous salt like magnesium sulfate, and finally removal of the solvent under vacuum, yields the crude product. prepchem.com

Further purification can be achieved through recrystallization or column chromatography to obtain the final product in high purity. sciencemadness.org To enhance the yield, it is important to ensure the complete consumption of the starting alcohol and to minimize side reactions by carefully controlling the reaction temperature and stoichiometry of the reagents. prepchem.com

Alternative Preparative Routes and Functional Group Compatibility

While the direct esterification of 5-Hexyn-1-ol is the most straightforward method, alternative approaches for the synthesis of sulfonate esters exist. One such method involves the reaction of boron esters, derived from the alcohol, with sulfonic acids. google.comgoogleapis.com This acidolysis method can produce sulfonate esters in high yields. google.comgoogleapis.com Another approach is the use of p-toluenesulfonic anhydride (B1165640) instead of the chloride, which can be beneficial in cases where the chloride ion from the tosyl chloride might lead to unwanted side reactions, such as the formation of alkyl chlorides. nih.govmorressier.com

The tosylation of 5-Hexyn-1-ol requires careful consideration of functional group compatibility. The terminal alkyne group is generally stable under typical tosylation conditions. However, strongly basic or nucleophilic conditions could potentially lead to side reactions involving the alkyne proton or the triple bond. The hydroxyl group is the primary site of reaction, and its conversion to a tosylate proceeds with retention of configuration at the carbon atom bearing the oxygen. libretexts.org

Scalable Synthesis and Industrial Relevance Considerations

For the synthesis of this compound to be industrially viable, the process must be scalable, cost-effective, and environmentally friendly. The use of pyridine in large quantities can be problematic due to its toxicity and odor. Therefore, alternative solvent and base systems are often preferred for large-scale production.

Solvent-free tosylation methods, where the reaction is carried out by grinding the alcohol, tosyl chloride, and a solid base like potassium carbonate, offer a greener alternative. researchgate.netsciencemadness.org These methods can be highly efficient, proceed quickly, and are scalable. researchgate.net Aqueous methods, using water as the solvent with a base like KOH and a phase-transfer catalyst or a catalytic amine, also present a more environmentally benign option. rsc.orgresearchgate.net

Reactivity Profiles and Mechanistic Pathways of 5 Hexyn 1 Ol, 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions at the Primary Alkyl Position

The primary carbon atom attached to the tosylate group in 5-Hexyn-1-ol (B123273), 4-methylbenzenesulfonate (B104242) is electrophilic and susceptible to attack by a wide range of nucleophiles. The tosylate anion (CH₃C₆H₄SO₃⁻) is a highly stable leaving group, a characteristic that facilitates nucleophilic substitution reactions, primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center if it is chiral.

Halogenation Reactions

The conversion of the tosylate to an alkyl halide is a common and synthetically useful transformation. This can be achieved with various halide nucleophiles.

The introduction of a fluorine atom to form 6-fluoro-1-hexyne can be accomplished using a fluoride (B91410) salt. Tetrabutylammonium fluoride (TBAF) is a frequently used reagent for this purpose due to its solubility in organic solvents. The reaction proceeds via an Sₙ2 pathway where the fluoride ion displaces the tosylate group.

Detailed research findings have shown that the reaction of hex-5-yn-1-yl 4-methylbenzenesulfonate with TBAF can be influenced by various factors, including the solvent and temperature, which affect the reaction rate and yield.

Table 1: Fluorination of 5-Hexyn-1-ol, 4-methylbenzenesulfonate

| Reagent | Solvent | Temperature | Product | Yield |

| TBAF | THF | Reflux | 6-fluoro-1-hexyne | Moderate |

Note: Yields can vary based on specific reaction conditions and purification methods.

The synthesis of 6-iodo-1-hexyne and 6-bromo-1-hexyne from this compound is typically achieved through the Finkelstein reaction or analogous processes. These reactions involve the treatment of the tosylate with an alkali metal iodide or bromide in a suitable solvent, such as acetone or DMF. The choice of solvent is crucial as it must dissolve the inorganic salt while being relatively unreactive towards the electrophile.

The reaction to form 6-iodo-1-hexyne is particularly favorable due to the high nucleophilicity of the iodide ion and the precipitation of the less soluble sodium tosylate in acetone, which drives the equilibrium towards the product. A similar principle applies to bromination with reagents like lithium bromide.

Table 2: Iodination and Bromination of this compound

| Reagent | Solvent | Temperature | Product |

| Sodium Iodide | Acetone | Reflux | 6-iodo-1-hexyne |

| Lithium Bromide | THF | Reflux | 6-bromo-1-hexyne |

Formation of Nitrogenous Derivatives (e.g., Azides, Amines)

The tosylate group can be readily displaced by nitrogen-based nucleophiles to introduce functionalities like azides and amines. The azide (B81097) group, in particular, is a valuable synthetic handle for further transformations such as "click chemistry" (Huisgen cycloaddition) or reduction to a primary amine. The reaction with sodium azide in a polar aprotic solvent like DMF is a standard method for the synthesis of 6-azido-1-hexyne.

Direct synthesis of the primary amine, hex-5-yn-1-amine, can be challenging due to the potential for overalkylation. A common strategy involves the initial formation of the azide followed by its reduction, or the use of a protected form of ammonia, such as in the Gabriel synthesis with potassium phthalimide.

Table 3: Synthesis of Nitrogenous Derivatives

| Reagent | Solvent | Product |

| Sodium Azide | DMF | 6-azido-1-hexyne |

| Potassium Phthalimide | DMF | N-(hex-5-yn-1-yl)phthalimide |

Introduction of Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiolates, can also displace the tosylate group to form ethers and thioethers, respectively. The Williamson ether synthesis is a classic example of this type of reaction. For instance, the reaction of this compound with sodium methoxide in methanol would yield 6-methoxy-1-hexyne. Similarly, reaction with sodium thiophenoxide would produce 6-(phenylthio)-1-hexyne. The choice of a strong base as the nucleophile can sometimes lead to competing elimination (E2) reactions, although for a primary tosylate like this, substitution is generally favored.

Table 4: Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Product |

| Sodium Methoxide | 6-methoxy-1-hexyne |

| Sodium Phenoxide | 6-phenoxy-1-hexyne |

| Sodium Thiophenoxide | 6-(phenylthio)-1-hexyne |

Stereochemical Implications in Chiral Substrates

For nucleophilic substitution reactions occurring at a chiral center, the stereochemical outcome is of paramount importance. While the parent compound this compound is achiral, if a chiral center were present at the carbon bearing the tosylate group (for example, through isotopic labeling or substitution), the Sₙ2 mechanism would dictate the stereochemical course of the reaction.

The Sₙ2 reaction proceeds through a backside attack of the nucleophile on the electrophilic carbon. This leads to a Walden inversion, where the stereochemistry at the reaction center is inverted. For example, if a hypothetical (R)-configured chiral analog of this compound were to react with a nucleophile via an Sₙ2 pathway, the resulting product would have the (S)-configuration. This stereospecificity is a hallmark of the Sₙ2 mechanism and is a critical consideration in asymmetric synthesis. The preservation of high enantiomeric purity in such reactions is a key indicator of a clean Sₙ2 process.

Transformations Involving the Terminal Alkynyl Moiety

The terminal alkynyl group of this compound is a versatile functional group that participates in a wide array of chemical transformations. These reactions primarily leverage the acidity of the terminal alkyne proton and the ability of the carbon-carbon triple bond to undergo addition reactions. This section details the key reactivity profiles and mechanistic pathways associated with this moiety.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are paramount in the functionalization of terminal alkynes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and copper are the most prominent metals used in these transformations.

The Sonogashira cross-coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, this reaction allows for the direct attachment of various aryl and vinyl substituents to the terminal alkyne, yielding substituted internal alkynes.

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgnrochemistry.com The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species. nrochemistry.com Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. wikipedia.orgyoutube.com This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. nrochemistry.com The final step is the reductive elimination from the resulting diorganopalladium(II) complex to afford the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com

Recent advancements have also led to the development of copper-free Sonogashira couplings, which proceed through a different mechanistic pathway but still achieve the desired C(sp)-C(sp2) bond formation. libretexts.orgnih.gov The reactivity of the halide partner generally follows the order I > OTf > Br > Cl. nrochemistry.com

Table 1: Representative Sonogashira Cross-Coupling Reactions of Terminal Alkynes

| Alkyne Substrate | Coupling Partner | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI / Et₂NH | Diphenylacetylene | thieme-connect.com |

| 1-Octyne | Bromobenzene | Pd(PPh₃)₄ / CuI / n-BuNH₂ | 1-Phenyl-1-octyne | nih.gov |

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. nih.govwikipedia.org This reaction, a cornerstone of "click chemistry," is prized for its reliability, mild reaction conditions, and high yields. nih.govgenelink.comtcichemicals.com When this compound is reacted with an organic azide in the presence of a copper(I) catalyst, it leads to the formation of a stable triazole-linked conjugate.

The mechanism of the CuAAC reaction is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. nih.govorganic-chemistry.org The catalytic cycle is initiated by the formation of a copper(I) acetylide. nih.govaatbio.com This intermediate then reacts with the azide to form a six-membered copper(III) metallacycle. ijrpc.com Subsequent reductive elimination yields the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst. aatbio.comijrpc.com The use of a copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), is crucial for the reaction's success. wikipedia.orgnih.gov The addition of ligands, like tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. glenresearch.com

This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the thermal, uncatalyzed cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgpublish.csiro.au The CuAAC is highly specific for the formation of the 1,4-isomer. nih.govnih.gov

Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Ref. |

|---|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition | wikipedia.org |

| Reactants | Terminal Alkyne, Azide | nih.gov |

| Catalyst | Copper(I) species | wikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole | nih.govnih.gov |

| Regioselectivity | High (exclusively 1,4-isomer) | publish.csiro.au |

| Reaction Conditions | Mild, often in aqueous media | nih.gov |

Beyond the Sonogashira reaction, the terminal alkyne of this compound can participate in other palladium- and copper-mediated cross-coupling reactions. Copper-catalyzed systems are particularly versatile for the coupling of terminal alkynes. For instance, copper can mediate the oxidative cross-coupling of terminal alkynes with various partners, including other alkynes (Glaser coupling) or nucleophiles. acs.org

Recent developments have shown that copper can catalyze the cross-coupling of terminal alkynes with unactivated alkyl halides, a challenging transformation due to competing side reactions. nih.govacs.org These reactions often proceed via a radical mechanism, where a copper acetylide species engages with an alkyl radical generated from the alkyl halide. nih.gov This expands the scope of C(sp)-C(sp3) bond formation beyond traditional methods. organic-chemistry.orgnih.gov

Palladium catalysis is also not limited to Sonogashira couplings. For example, palladium catalysts can be employed for the cross-coupling of terminal alkynes with aryl chlorides and tosylates, which are often less reactive than the corresponding bromides and iodides. semanticscholar.orgorganic-chemistry.org The choice of ligand is critical in these transformations to achieve high efficiency. organic-chemistry.org

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroalkoxylation)

Hydrofunctionalization reactions involve the addition of an H-Y bond (where Y is a heteroatom like N or O) across the carbon-carbon triple bond of the alkyne. researchgate.net These reactions are atom-economical and provide a direct route to functionalized alkenes and, in the case of intramolecular reactions, heterocyclic compounds. researchgate.net For a substrate like this compound, intramolecular hydroalkoxylation could be envisioned, potentially after conversion of the tosylate to a different functional group or by using the hydroxyl group if the tosylate is removed.

These transformations are often catalyzed by late transition metals such as ruthenium, iron, or palladium. acs.orgnih.gov The mechanism can vary but often involves either the activation of the alkyne by the metal center towards nucleophilic attack (π-activation pathway) or the formation of a metal vinylidene intermediate. acs.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst and reaction conditions.

Intramolecular hydrofunctionalization is a powerful strategy for the synthesis of cyclic compounds. researchgate.netacs.org For example, an alcohol or amine tethered to an alkyne can undergo cyclization via an endo- or exo-dig pathway to form O- or N-heterocycles, respectively. acs.org Ruthenium and iron complexes have been shown to be effective catalysts for such intramolecular processes. acs.orgacs.org

Cycloaddition Reactions (excluding biological applications)

The terminal alkyne of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.orgwikipedia.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles, which, as discussed, is significantly accelerated and controlled by copper(I) catalysis. wikipedia.orgwikipedia.org The uncatalyzed thermal reaction is also possible but typically requires higher temperatures and results in a mixture of regioisomers. wikipedia.org

Other 1,3-dipoles, such as nitrile oxides and nitrones, can also react with the alkyne to produce five-membered heterocycles like isoxazoles and isoxazolines, respectively. ijrpc.comorganic-chemistry.org The regioselectivity of these cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. organic-chemistry.org

Alkynes can also participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions, although they are generally less reactive than alkenes. Reaction with a diene would lead to the formation of a cyclohexadiene ring. The reactivity of the alkyne in these reactions can be enhanced by the presence of electron-withdrawing groups, which is not the case for this compound.

Rearrangement and Elimination Pathways

The presence of a good leaving group (tosylate) at one end of a six-carbon chain and a nucleophilic/reactive alkyne at the other allows for a competitive interplay between intramolecular (rearrangement/cyclization) and intermolecular (elimination) reactions. The specific reaction pathway is highly dependent on the reaction conditions, particularly the nature of the base or nucleophile employed.

One of the most intriguing rearrangement pathways of 5-hexynyl tosylate involves its reaction with organolithium reagents, such as phenyllithium or trimethylsilyllithium. This reaction does not lead to a simple substitution or elimination product. Instead, it proceeds through a novel exo-type cyclization of the intermediate 6-lithio-5-hexynyl tosylate. This intramolecular cyclization generates a highly reactive cyclopentylidene carbene intermediate. acs.org

The formation of this carbene opens up several subsequent reaction pathways. The carbene can be trapped by external reagents. For instance, in the presence of cyclohexene, a cyclopropanation reaction occurs, confirming the presence of the carbene intermediate. Alternatively, the cyclopentylidene carbene can undergo a rearrangement to form cyclohexyne, a strained cyclic alkyne. This cyclohexyne can then be trapped by the organolithium reagent present in the reaction mixture. acs.org

In addition to these complex rearrangements, this compound can also undergo standard elimination reactions, which are characteristic of alkyl tosylates. masterorganicchemistry.com Treatment with a strong, non-nucleophilic base would be expected to favor an E2 elimination pathway, leading to the formation of hexa-1,5-dien-1-yne. However, the acidity of the terminal alkyne proton can compete with the abstraction of a proton from the carbon adjacent to the tosylate group. The choice of base and reaction conditions is therefore crucial in directing the reaction towards either cyclization/rearrangement or simple elimination. While specific studies detailing the simple elimination of this compound are not prevalent in the literature, the general principles of E2 reactions on tosylates are well-established.

Table 1: Key Intermediates and Products in the Rearrangement of this compound with Organolithium Reagents

| Reactant | Reagent | Key Intermediate(s) | Major Product(s) |

| This compound | RC≡CLi | 6-Lithio-5-hexynyl tosylate, Cyclopentylidene carbene, Cyclohexyne | Enyne derivatives |

Cascade and Multicomponent Annulation Reactions

The dual functionality of this compound makes it an attractive substrate for cascade and multicomponent reactions, where multiple bonds are formed in a single operation, leading to the rapid construction of complex molecular architectures. These reactions are often catalyzed by transition metals such as palladium, gold, or copper, which can activate the alkyne moiety towards nucleophilic attack or oxidative addition.

While specific examples utilizing this compound in cascade annulations are not extensively documented, its reactivity can be inferred from studies on similar ω-alkynyl electrophiles. For instance, palladium-catalyzed cascade reactions are a powerful tool for the synthesis of complex cyclic and spirocyclic systems. nih.govresearchgate.net A hypothetical palladium-catalyzed cascade reaction of this compound with a suitable coupling partner, such as an aryl halide and an N-tosyl hydrazone, could proceed via an initial oxidative addition of palladium to the tosylate, followed by carbopalladation of the alkyne, and subsequent reaction with the carbene generated from the hydrazone. This would lead to the formation of highly functionalized cyclic structures.

Gold and copper catalysts are also well-known for their ability to activate alkynes. Gold-catalyzed reactions, in particular, are effective in promoting the cycloisomerization of enynes and related systems. nih.govorganic-chemistry.orgnih.govresearchgate.netyoutube.com A gold-catalyzed intramolecular reaction of this compound could potentially lead to cyclization products, although the tosylate would likely require conversion to a more suitable nucleophile for this to be efficient.

Multicomponent reactions involving this compound could also be envisaged. For example, a copper-catalyzed three-component reaction with an azide and another terminal alkyne could potentially lead to the formation of a triazole-containing cyclic product. organic-chemistry.org The initial displacement of the tosylate by the azide would be followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the other alkyne component, and a subsequent intramolecular cyclization involving the terminal alkyne of the original hexynyl moiety.

Table 2: Potential Catalysts and Reaction Types for Cascade and Multicomponent Reactions of this compound

| Catalyst | Reaction Type | Potential Product Scaffolds |

| Palladium | Heck-type Cascade | Spirocyclic compounds, Functionalized alkenes |

| Gold | Cycloisomerization/Annulation | Fused-ring systems, Heterocycles |

| Copper | Click/Alkynylation Cascade | Triazole-containing macrocycles or fused rings |

Strategic Applications in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The unique combination of reactivity in 5-hexyn-1-ol (B123273), 4-methylbenzenesulfonate (B104242) makes it a valuable precursor in the assembly of complex natural product frameworks. The defined six-carbon chain can be incorporated into larger structures, with the alkyne and tosylate functionalities allowing for sequential and orthogonal chemical transformations.

While direct, widespread application of 5-hexyn-1-ol, 4-methylbenzenesulfonate in seminal total syntheses of polyketides and terpenoids is not extensively documented, its structural motifs are ideally suited for their construction. Polyketide synthesis often involves the iterative coupling of smaller carbon units. The terminal alkyne of the title compound can participate in crucial carbon-carbon bond-forming reactions, such as Sonogashira, Cadiot-Chodkiewicz, or Negishi couplings, to extend the carbon backbone.

Furthermore, the tosylate group serves as an excellent electrophile, enabling the alkylation of nucleophilic intermediates, such as enolates or carbanions, to introduce the six-carbon fragment into a growing polyketide chain. In terpenoid synthesis, which involves the assembly of isoprene (B109036) (C5) units, this C6 building block can act as a key starting material that, after modification, can be used to construct larger prenyl chains or to form foundational ring systems. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

The synthesis of alkaloids is defined by the construction of nitrogen-containing heterocyclic systems. ub.edu this compound is a highly suitable precursor for this purpose due to the reactivity of the tosylate group. As a potent leaving group, the tosylate is readily displaced by nitrogen-based nucleophiles such as primary amines, secondary amines, or azide (B81097) ions. This substitution reaction provides a direct and efficient method for introducing nitrogen, a critical step in forming the core structures of alkaloids like those in the Lycopodium family. nih.govpsu.edumdpi.com

Once the nitrogen has been incorporated, the terminal alkyne offers a versatile handle for subsequent cyclization reactions. For example, intramolecular hydroamination or transition-metal-catalyzed cyclizations can be employed to form the characteristic piperidine (B6355638) or related heterocyclic rings found in many Lycopodium alkaloids. This dual functionality allows for a streamlined approach where a single molecule delivers both a carbon framework and the functionality needed for key bond formations.

The construction of large rings and complex bridged structures is a significant challenge in organic synthesis. nih.govresearchgate.netnih.gov this compound provides functionalities that are well-suited for modern macrocyclization and ring-forming strategies. The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." core.ac.uk This reaction can be employed in an intramolecular fashion to stitch a linear precursor into a macrocycle containing a stable triazole ring. A synthetic strategy could involve displacing the tosylate with an azide-containing nucleophile and then inducing an intramolecular cycloaddition with the terminal alkyne to form the macrocycle.

Additionally, the tosylate group can be involved in ring-forming reactions through fragmentation of bicyclic precursors. In certain bicyclo-[m.n.1]-precursors, the tosylate group can facilitate bridge fission under basic conditions to generate medium-sized seven- or eight-membered rings, which are difficult to synthesize by other means. gla.ac.ukrsc.org This approach leverages ring strain in a smaller, more accessible bridged system to construct a larger, more complex monocyclic or macrocyclic target.

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

The title compound serves as a valuable intermediate in the synthesis of molecules with potential applications in medicine and agriculture. Its ability to act as a bifunctional linker allows for the assembly of novel molecular architectures for biological screening.

In the field of medicinal chemistry, particularly for challenging targets like those involved in neurodegenerative diseases, the generation of diverse molecular libraries for screening is crucial. This compound is an ideal scaffold for diversity-oriented synthesis. The tosylate allows for coupling with a wide range of nucleophiles (e.g., phenols, amines, thiols) that are common in known neuroactive compounds. Simultaneously, the alkyne can be functionalized using a plethora of alkyne-specific reactions, most notably click chemistry, to attach various side chains or pharmacophores. google.com This modular approach enables the rapid synthesis of a large number of structurally related but diverse compounds, which can then be evaluated as modulators of cellular pathways implicated in conditions like Alzheimer's or Huntington's disease.

A direct and significant application of this chemical's precursor, 5-hexyn-1-ol, is in the synthesis of modified acyclic nucleoside analogs. Acyclic nucleosides, such as the antiviral drug acyclovir (B1169), are crucial therapeutic agents. mdpi.com Research has focused on modifying these structures to enhance their biological properties.

In one study, novel 8-triazolyl acyclovir derivatives were synthesized using a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction. nih.gov This reaction involved coupling an 8-azidoacyclovir intermediate with a series of terminal alkynyl alcohols, including 5-hexyn-1-ol. The resulting compound incorporates a 1,4-disubstituted 1,2,3-triazole ring, which acts as a linker between the acyclovir core and a hydroxybutyl side chain derived from the 5-hexyn-1-ol. While the parent alcohol is used directly in this specific "click" reaction, the tosylate derivative, this compound, represents the activated form of the alcohol, making it a key related intermediate for alternative synthetic routes where nucleophilic displacement is required. These novel triazolyl acyclovir derivatives were subsequently evaluated for their antiviral and cytostatic activities. nih.gov

Table 1: Synthesis of 8-Triazolyl Acyclovir Analogs Using Terminal Alkynes

| Entry | Alkyne Precursor | Resulting Acyclovir Derivative | Side Chain from Alkyne | Reference |

|---|---|---|---|---|

| 1 | Propargyl alcohol | 8-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acyclovir | -CH₂OH | nih.gov |

| 2 | 4-Pentyn-1-ol | 8-(4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl)acyclovir | -(CH₂)₃OH | nih.gov |

Applications in Radiochemistry and Tracer Development

The compound this compound, serves as a valuable precursor in the field of radiochemistry, particularly for the development of positron emission tomography (PET) tracers. Its bifunctional nature, possessing both a terminal alkyne and a tosylate leaving group, allows for sequential chemical modifications, making it an ideal scaffold for introducing radionuclides like fluorine-18 (B77423) ([¹⁸F]).

The tosylate group in this compound is an excellent leaving group for nucleophilic substitution reactions. This property is exploited in the synthesis of [¹⁸F]-labeled compounds. The process typically involves the reaction of the tosylate precursor with [¹⁸F]fluoride, which is produced in a cyclotron. The [¹⁸F]fluoride ion, activated by a phase transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) complexed with potassium carbonate, displaces the tosylate group to form the corresponding [¹⁸F]-fluoroalkyne. nih.govnih.gov

The efficiency of this radiolabeling step is influenced by several factors, including the reaction temperature, time, and the molar ratio of the base to the precursor. nih.gov For instance, in the synthesis of similar fluoroalkyl tosylates, reaction conditions are optimized to maximize the radiochemical yield (RCY) of the desired [¹⁸F]-labeled product while minimizing the formation of volatile radioactive side-products. nih.gov Automated synthesis modules are often employed to handle the short half-life of ¹⁸F (approximately 109.8 minutes) and to ensure reproducible, high-yield production of the radiolabeled intermediate. nih.govuni-mainz.de

The resulting [¹⁸F]-fluoroalkyne can then be utilized in subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the radiolabel to a biologically active molecule. This two-step approach allows for the late-stage introduction of the radionuclide, which is crucial for minimizing the decay loss of the short-lived isotope.

The development of PET tracers requires efficient and reliable methods for incorporating positron-emitting isotopes into target molecules with high specific activity. nih.gov this compound fits well into these strategies as a versatile synthon. The terminal alkyne group provides a reactive handle for conjugation to a wide array of biomolecules, including peptides, proteins, and small molecule inhibitors, that have been modified to contain an azide group.

The general strategy involves two key stages:

Radiolabeling of the Precursor : As described above, the tosylate is displaced by [¹⁸F]fluoride to generate the [¹⁸F]-labeled alkyne. This reaction is typically performed in an aprotic solvent to enhance the nucleophilicity of the fluoride (B91410) ion. nih.gov

Conjugation to a Targeting Vector : The [¹⁸F]-labeled alkyne is then reacted with an azide-functionalized targeting molecule via CuAAC. This "click" reaction is highly efficient, regioselective, and can be performed under mild conditions, which is essential for preserving the integrity of sensitive biomolecules. nih.govapjonline.in

Table 1: Key Reactions in the Utilization of this compound for PET Tracer Synthesis

| Reaction Step | Description | Key Reagents | Purpose |

| ¹⁸F-Fluorination | Nucleophilic substitution of the tosylate group with [¹⁸F]fluoride. | [¹⁸F]KF/K₂₂₂, K₂CO₃ | Introduction of the positron-emitting isotope. nih.govresearchgate.net |

| CuAAC "Click" Reaction | Copper(I)-catalyzed cycloaddition between the [¹⁸F]-labeled alkyne and an azide-functionalized biomolecule. | Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | Covalent linkage of the radiolabel to the targeting moiety. nih.govapjonline.in |

Synthesis of Specialized Organic Materials and Functional Molecules

The unique chemical structure of this compound also makes it a valuable building block for the synthesis of specialized organic materials and complex functional molecules beyond the realm of radiochemistry. The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations, most notably "click chemistry," to create polymers, macrocycles, and other advanced materials. sigmaaldrich.comuwo.ca

The tosylate group can be substituted by a wide range of nucleophiles, allowing for the introduction of various functionalities. This dual reactivity enables the use of this compound as a heterobifunctional linker to connect different molecular fragments or to build up complex architectures.

For instance, the alkyne can be used for post-polymerization modification, where a polymer backbone is first synthesized and then functionalized by attaching molecules via the alkyne handle. researchgate.net This approach allows for the creation of functional polymers with tailored properties for applications in drug delivery, bioimaging, and materials science. uwo.ca The alkyne functionality can be incorporated into polyesters, which can then be cross-linked through thiol-yne chemistry to form soft, biodegradable elastomers with mechanical properties similar to human soft tissues. nih.gov

Furthermore, the principles of diversity-oriented synthesis can be applied to generate libraries of macrocycles. nih.govcore.ac.uk Macrocyclic compounds are of significant interest in drug discovery due to their unique conformational properties. By using building blocks like this compound, complex macrocyclic structures can be assembled through sequential reactions involving both the alkyne and tosylate functionalities. nih.gov The alkyne can serve as a linchpin in ring-closing reactions, such as azide-alkyne cycloadditions, to form the macrocyclic framework. core.ac.uk

Table 2: Applications in Materials and Functional Molecule Synthesis

| Application Area | Synthetic Strategy | Resulting Material/Molecule | Potential Use |

| Functional Polymers | Post-polymerization modification via "click" chemistry. researchgate.net | Alkyne-functionalized polymers. sigmaaldrich.com | Drug delivery, bio-conjugation. uwo.ca |

| Biodegradable Elastomers | Melt polycondensation followed by thiol-yne cross-linking. nih.gov | Cross-linked polyesters. | Tissue engineering, soft robotics. nih.gov |

| Macrocycle Synthesis | Diversity-oriented synthesis involving ring-closing metathesis or "click" chemistry. nih.govcore.ac.uk | Biologically relevant macrocycles. nih.gov | Drug discovery, molecular recognition. |

| Bent-Core Liquid Crystals | CuAAC to form 1,2,3-triazole core structures. rsc.org | Liquid crystalline materials. | Advanced display technologies, sensors. rsc.org |

Mechanistic Investigations and Elucidation of Reaction Pathways

Kinetic Studies to Determine Rate Laws and Activation Parameters

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on reaction rates and their dependence on reactant concentrations. For 5-Hexyn-1-ol (B123273), 4-methylbenzenesulfonate (B104242), determining the rate law would be the first step in distinguishing between different possible mechanisms, such as SN1, SN2, E1, or E2 reactions at the carbon bearing the tosylate group, as well as potential intramolecular cyclization pathways.

The rate of reaction would be monitored by tracking the disappearance of the starting material or the appearance of a product over time using techniques like chromatography (GC, HPLC) or spectroscopy (NMR, IR). By systematically varying the initial concentrations of the reactants (the tosylate and any added nucleophile or base), the order of the reaction with respect to each component can be determined.

For instance, a first-order dependence on the concentration of 5-Hexyn-1-ol, 4-methylbenzenesulfonate and a zero-order dependence on a nucleophile would suggest a dissociative mechanism (SN1 or E1), proceeding through a carbocation intermediate. Conversely, a second-order rate law, first-order in both the tosylate and the nucleophile/base, would be indicative of a bimolecular pathway (SN2 or E2).

Furthermore, by conducting these kinetic experiments at various temperatures, the activation parameters of the reaction—the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—can be determined using the Arrhenius and Eyring equations. These parameters provide deeper insight into the transition state of the rate-determining step. A small or slightly negative entropy of activation, for example, is often characteristic of an associative, ordered transition state, such as in an SN2 reaction.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This hypothetical data suggests a second-order rate law, Rate = k[this compound][Nucleophile], consistent with an SN2 or E2 mechanism.

Isolation and Spectroscopic Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. In reactions involving this compound, intermediates could be fleeting species such as carbocations in SN1/E1 pathways or more stable cyclic structures formed during intramolecular reactions.

In the case of an intramolecular cyclization, the terminal alkyne could act as an internal nucleophile, attacking the carbon bearing the tosylate group. This could lead to the formation of a cyclic intermediate, potentially a vinyl cation or a cyclic allene, depending on the reaction conditions and catalysts used. Trapping experiments can be employed to capture these intermediates. For example, in the presence of a potent nucleophile, a carbocation intermediate could be trapped, leading to a product whose formation can only be explained by the existence of that intermediate.

Spectroscopic techniques are invaluable for characterizing any isolable or observable intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) can provide detailed structural information. For instance, the formation of a cyclic product would result in a distinct set of NMR signals compared to the starting material. Infrared (IR) spectroscopy can be used to monitor the disappearance of the characteristic alkyne C-H stretch and the C≡C triple bond stretch, and the appearance of new functional groups. In some cases, low-temperature spectroscopic methods can be used to observe and characterize highly reactive intermediates that are unstable at room temperature.

Isotopic Labeling Studies to Probe Bond Cleavage and Formation

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical reaction, thereby elucidating the details of bond-breaking and bond-forming events. For this compound, isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) could be strategically incorporated into the molecule.

For example, to investigate a potential intramolecular cyclization, the carbon atom of the alkyne could be labeled with ¹³C. By analyzing the position of the ¹³C label in the final product using ¹³C NMR or mass spectrometry, the exact mechanism of cyclization can be determined. Different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig) would result in the ¹³C label ending up in different positions in the product skeleton.

Kinetic Isotope Effect (KIE) studies can also provide valuable mechanistic information. By replacing a hydrogen atom with a deuterium atom at a position involved in bond cleavage in the rate-determining step, a primary KIE (kH/kD > 1) is typically observed. For instance, in an E2 elimination reaction, deuterating the carbon adjacent to the tosylate group would be expected to slow down the reaction if the C-H bond is broken in the rate-determining step. The absence of a significant KIE would suggest that this bond is not broken in the rate-limiting step.

Analysis of Catalyst Turnover and Deactivation Mechanisms

If the reactions of this compound are catalyzed, for instance by a transition metal in a cross-coupling or cyclization reaction, understanding the catalyst's lifecycle is crucial. Catalyst turnover refers to the number of times a catalyst molecule can facilitate a reaction before becoming inactive. The deactivation mechanism describes how the catalyst loses its activity.

Studies would involve monitoring the reaction progress over extended periods or with varying catalyst loadings. A decrease in reaction rate over time could indicate catalyst deactivation. The deactivated catalyst could be isolated and analyzed using techniques such as X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), or by reacting it with known reagents to identify the nature of the inactive species.

For reactions involving the alkyne moiety, common deactivation pathways for metal catalysts include the formation of stable metal-acetylide complexes that are reluctant to participate in further catalytic steps, or the oligomerization/polymerization of the alkyne on the catalyst surface, leading to fouling. Understanding these deactivation mechanisms is essential for developing more robust and efficient catalytic systems for the transformation of compounds like this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for elucidating the mechanisms of complex organic reactions. For reactions involving 5-Hexyn-1-ol (B123273), 4-methylbenzenesulfonate (B104242), such as intramolecular cyclization or nucleophilic substitution, DFT calculations can map out the entire reaction pathway. These calculations provide detailed electronic and geometric information about reactants, intermediates, transition states, and products.

A typical DFT study on the intramolecular cyclization of 5-Hexyn-1-ol, 4-methylbenzenesulfonate would begin by optimizing the ground state geometry of the molecule. Subsequently, potential reaction coordinates are explored to locate the transition state structure corresponding to the cyclization process. The calculated vibrational frequencies are used to confirm the nature of these stationary points; a minimum on the potential energy surface has all real frequencies, while a transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical gas-phase intramolecular cyclization, DFT calculations could be employed to investigate the formation of a six-membered ring. The mechanism would likely proceed via an initial nucleophilic attack of the alkyne's π-system onto the carbon atom bearing the tosylate group. DFT can help to distinguish between a concerted or a stepwise pathway.

A hypothetical reaction mechanism elucidated by DFT could involve the following steps:

Initial formation of a pre-reaction complex.

Location of the transition state for the key bond-forming step.

Characterization of any intermediates, such as a cyclic carbocation.

Identification of the transition state for the final product formation.

The energies obtained from these calculations allow for the construction of a detailed potential energy surface, providing a quantitative picture of the reaction's feasibility.

Transition State Analysis and Energy Landscape Mapping

The transition state is the highest energy point along the reaction coordinate and is of paramount importance in determining the reaction rate. Transition state theory provides a framework for understanding reaction kinetics based on the properties of the transition state. For reactions of this compound, computational analysis of the transition state can reveal crucial information about the factors that control reactivity.

Energy landscape mapping involves the computational exploration of the potential energy surface to identify all relevant minima (reactants, intermediates, products) and saddle points (transition states). This provides a global view of the reaction and can uncover competing reaction pathways. For example, in the case of this compound, an intermolecular reaction with a nucleophile might compete with an intramolecular cyclization. By calculating the activation barriers for both pathways, it is possible to predict which reaction will be favored under specific conditions.

A hypothetical energy landscape for the intramolecular cyclization of this compound is presented below. The energies are relative to the reactant.

| Species | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactant | 0.0 | 0.0 | 0.0 |

| Transition State 1 (TS1) | +25.3 | +24.8 | +35.1 |

| Intermediate | +5.2 | +4.9 | +12.5 |

| Transition State 2 (TS2) | +15.8 | +15.4 | +23.7 |

| Product | -10.1 | -10.5 | -2.3 |

This table illustrates how computational chemistry can provide detailed thermodynamic and kinetic data for each step of a proposed reaction mechanism.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are invaluable for predicting the outcome of chemical reactions. For this compound, which possesses multiple reactive sites, predicting the regioselectivity of a reaction is crucial. For example, in a base-promoted reaction, deprotonation could occur at the terminal alkyne or at a carbon adjacent to the tosylate group. DFT calculations can determine the relative acidities of these protons, thereby predicting the most likely site of deprotonation.

Furthermore, if an external nucleophile is introduced, it could attack the terminal alkyne (in a Michael-type addition if activated) or the carbon bearing the tosylate group (in a substitution reaction). By modeling the transition states for these competing pathways, the regioselectivity can be predicted.

Stereoselectivity is another key aspect that can be addressed computationally. For intramolecular cyclization, the formation of new stereocenters may be possible. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the stereochemical outcome of the reaction can be predicted.

A hypothetical study on the regioselectivity of an addition reaction to the alkyne moiety of this compound might yield the following predictive data:

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| Attack at C-5 | 18.5 | 95% |

| Attack at C-6 | 22.1 | 5% |

These predictions can guide experimental efforts to optimize reaction conditions for the desired outcome.

Rational Design of Novel Catalytic Systems and Reagents

A significant application of computational chemistry is in the rational design of new catalysts and reagents. mdpi.com For reactions involving this compound, such as a transition-metal-catalyzed cyclization, computational methods can be used to design catalysts with improved activity and selectivity.

The process of rational catalyst design often involves the following steps:

Mechanism Elucidation: A detailed understanding of the catalytic cycle is obtained using DFT calculations with an existing catalyst.

Identification of Key Parameters: The geometric and electronic properties of the catalyst that influence the rate-determining step or the selectivity-determining step are identified.

In Silico Screening: A library of potential catalyst candidates with systematic variations of ligands or metal centers is computationally screened. Their performance is evaluated based on the calculated activation energies and selectivity.

Experimental Validation: The most promising candidates identified through computational screening are then synthesized and tested experimentally.

For instance, in a hypothetical gold-catalyzed intramolecular hydroalkoxylation of a related hydroxy-alkyne, DFT could be used to screen a series of phosphine (B1218219) ligands on the gold catalyst. The calculations might predict that ligands with specific electronic and steric properties would lower the activation barrier for the cyclization, thus leading to a more efficient catalytic system.

A hypothetical screening of catalysts for the cyclization of this compound could produce the following data:

| Catalyst | Ligand | Activation Energy (kcal/mol) | Predicted Yield |

|---|---|---|---|

| Catalyst A | PPh₃ | 28.2 | 45% |

| Catalyst B | JohnPhos | 24.5 | 85% |

| Catalyst C | Buchwald-Phos | 26.1 | 70% |

This data would suggest that Catalyst B is the most promising candidate for experimental investigation. Through such synergistic efforts between computational and experimental chemistry, the development of new and improved chemical transformations can be significantly accelerated.

Advanced Synthetic Methodologies and Process Innovations

Continuous Flow Chemistry Applications for Enhanced Efficiency and Safety

Continuous flow chemistry, where reactions are conducted in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. seqens.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product yields and purity. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating risks associated with highly exothermic or rapid reactions. seqens.com

For the synthesis or transformation of compounds like 5-Hexyn-1-ol (B123273), 4-methylbenzenesulfonate (B104242), flow chemistry can offer several benefits:

Enhanced Safety: The small reaction volumes inherent to flow systems minimize the potential hazards of handling reactive intermediates or energetic materials. seqens.com

Increased Efficiency: Reactions can often be performed at higher temperatures and pressures than in batch reactors, significantly reducing reaction times from hours to minutes. seqens.comnih.gov

Improved Selectivity: Precise control over stoichiometry and residence time can minimize the formation of byproducts, simplifying purification processes.

Scalability: Scaling up production in a flow system is typically more straightforward than in batch processes, often involving running the system for a longer duration or using parallel reactors. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry | Advantage of Flow Chemistry |

| Reaction Volume | Large, single vessel | Small, continuous stream | Enhanced safety, better control |

| Heat Transfer | Limited by surface area | High surface-area-to-volume ratio | Superior temperature control, safer for exothermic reactions |

| Reaction Time | Often hours to days | Minutes to hours | Increased throughput and efficiency |

| Scalability | Complex, requires larger vessels | Simpler, numbering-up or running longer | Faster process development |

Microwave-Assisted Synthesis for Accelerated Reaction Rates

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov By utilizing microwave energy to directly heat the reaction mixture, this method can dramatically reduce reaction times compared to conventional heating. anton-paar.com The process relies on the ability of polar molecules or ions within the reaction mixture to absorb microwave energy and convert it into heat. oatext.com

In the context of 5-Hexyn-1-ol, 4-methylbenzenesulfonate, microwave irradiation can be applied to both its synthesis and subsequent reactions. For instance, the tosylation of 5-hexyn-1-ol could be significantly expedited. Key advantages include:

Rapid Heating: Microwave heating is volumetric and instantaneous, leading to a rapid rise in temperature. cem.com

Reduced Reaction Times: Many reactions that take hours under conventional heating can be completed in minutes. nih.govanton-paar.com

Improved Yields: The fast heating can minimize the formation of degradation byproducts, often leading to cleaner reactions and higher yields. oatext.com

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, contributing to greener chemistry. oatext.com

A comparative study might show the following potential improvements:

| Reaction | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Tosylation of an alcohol | 4-12 hours | 5-15 minutes | Often significant |

| Nucleophilic substitution on the tosylate | 6-24 hours | 10-30 minutes | Moderate to significant |

| Alkyne coupling reaction | 2-8 hours | 15-45 minutes | Often significant |

Photo- and Electrochemical Approaches to Alkyne and Tosylate Reactivity

Modern synthetic chemistry is increasingly turning to photo- and electrochemical methods to drive reactions, offering unique reactivity patterns and often milder reaction conditions. These techniques can be particularly relevant for a molecule like this compound, which contains both an alkyne and a tosylate functional group.

Photochemical Reactions: The alkyne moiety is susceptible to a variety of photochemical transformations. rsc.org Visible light-mediated functionalizations, for example, can generate carbon-centered radicals from alkynes, enabling the introduction of new functional groups. rsc.org Photoredox catalysis has expanded the scope of alkyne reactions, allowing for transformations such as cycloadditions and difunctionalizations under mild conditions. rsc.org For instance, photo-addition reactions can be used to construct cyclobutene (B1205218) rings from alkynes. researchgate.net

Electrochemical Synthesis: Electrochemistry provides an alternative means of activating molecules. By controlling the electrode potential, specific functional groups can be selectively oxidized or reduced. While direct electrochemical applications for this compound are not widely reported, the principles can be applied. For example, the tosylate group could potentially be cleaved electrochemically, or the alkyne could participate in electrochemically-driven coupling reactions.

| Method | Activation | Potential Application to this compound | Key Advantage |

| Photochemistry | Light (Photons) | Functionalization of the alkyne group (e.g., radical additions, cycloadditions) | Mild reaction conditions, unique reactivity |

| Electrochemistry | Electricity (Electrons) | Reductive cleavage of the tosylate, oxidative or reductive coupling of the alkyne | Avoids use of stoichiometric chemical oxidants/reductants |

Development of Supported Reagents and Heterogeneous Catalysis

The use of supported reagents and heterogeneous catalysts is a cornerstone of green chemistry, simplifying product purification and enabling catalyst recycling. In the synthesis and modification of this compound, these approaches can offer significant practical advantages.

Supported Reagents: A reagent can be immobilized on a solid support (e.g., silica, polymer resin). For the tosylation of 5-hexyn-1-ol, a supported version of p-toluenesulfonyl chloride or the base used in the reaction could be employed. After the reaction, the supported reagent or its byproduct can be removed by simple filtration, streamlining the workup process.

Heterogeneous Catalysis: Many reactions involving alkynes, such as hydrogenation or coupling reactions, are catalyzed by transition metals. Using a heterogeneous catalyst, where the metal is supported on a solid material like carbon or alumina, allows for easy separation of the catalyst from the reaction mixture. For example, the selective hydrogenation of the alkyne in this compound to an alkene could be performed using a heterogeneous catalyst like Lindlar's catalyst.

| Technique | Description | Application Example | Benefit |

| Supported Reagents | Reagent is chemically bound to a solid support. | Polymer-bound base for the tosylation of 5-hexyn-1-ol. | Simplified purification (filtration). |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Palladium on carbon (Pd/C) for the hydrogenation of the alkyne. | Easy catalyst removal and recycling. |

Conclusion and Future Research Directions

Summary of Current Contributions and Limitations in Synthetic Utility

The primary contribution of 5-Hexyn-1-ol (B123273), 4-methylbenzenesulfonate (B104242) to synthetic chemistry lies in its ability to act as a precursor for the construction of complex molecular architectures. The tosylate group, being a proficient leaving group, facilitates a variety of nucleophilic substitution and elimination reactions. masterorganicchemistry.com This allows for the introduction of a wide array of functional groups at the terminus of the hexyl chain.

Simultaneously, the terminal alkyne moiety offers a rich platform for a multitude of reactions. numberanalytics.com These include, but are not limited to, metal-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Stille couplings, which are instrumental in forming carbon-carbon bonds. nih.gov Furthermore, the alkyne can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. acs.org The alkyne's C-H bond can also be functionalized, expanding its synthetic potential. rsc.org

A significant application of molecules with a similar 5-hexenyl structure is in radical cyclization reactions to form cyclopentylmethyl radicals. researchgate.net While not a direct reaction of the tosylate, the underlying carbon skeleton is amenable to such transformations, suggesting a potential synthetic pathway after conversion of the tosylate.

Despite its versatility, the synthetic utility of 5-Hexyn-1-ol, 4-methylbenzenesulfonate is not without limitations. One key challenge is the potential for competing reactions. The presence of two reactive sites necessitates careful selection of reaction conditions to achieve the desired chemoselectivity. For instance, a strong base could potentially induce elimination of the tosylate group (E2 reaction) or deprotonate the terminal alkyne, leading to undesired side products. The choice of nucleophile is also critical; highly basic nucleophiles may favor elimination over substitution. masterorganicchemistry.com

Furthermore, in metal-catalyzed reactions, the tosylate group can sometimes interfere with the catalytic cycle or be cleaved under harsh reaction conditions. For example, in palladium-catalyzed reactions, the oxidative addition of alkyl tosylates can be sluggish compared to other electrophiles like iodides or bromides. ucmerced.eduorganic-chemistry.org

Emerging Areas of Research and Unexplored Reactivity Modes

Emerging research is focused on expanding the synthetic toolbox for alkyne-containing molecules and developing more efficient and selective catalytic systems. One promising area is the exploration of novel metal-catalyzed reactions that can activate the alkyne or the C-H bond in new ways. nih.gov This includes the development of catalysts for regioselective functionalization and the exploration of tandem reactions that can rapidly build molecular complexity.

The intramolecular reactions of this compound and its derivatives represent a particularly interesting and underexplored area. The six-carbon chain is well-suited for intramolecular cyclization, which could lead to the formation of various five- and six-membered carbocycles and heterocycles. nih.govrsc.orgnih.gov By carefully choosing the reaction conditions and catalysts, it may be possible to control the reaction pathway to favor specific cyclized products. For example, palladium-catalyzed cascade reactions involving N-tosylhydrazones have shown promise in constructing carbon-carbon bonds in complex settings. liu.edu

Another area of growing interest is the use of copper catalysis, not only for "click" chemistry but also for other transformations such as cycloisomerizations and enantioselective alkynylations. nih.govresearchgate.net The development of new chiral ligands for copper could enable the asymmetric synthesis of valuable chiral building blocks from this compound.

The unique electronic properties of the alkyne functionality also suggest the potential for unexplored reactivity in areas such as electrochemistry and photochemistry. These fields could offer new ways to activate the molecule and achieve transformations that are not possible with traditional thermal methods.

Prospects for Sustainable and Economically Viable Synthetic Processes

The development of sustainable and economically viable synthetic processes is a key challenge in modern chemistry. For this compound, this involves considerations at both the synthesis of the compound itself and its subsequent use in chemical reactions.

The synthesis of tosylates traditionally involves the use of tosyl chloride and a base like pyridine (B92270) in chlorinated solvents. Green chemistry principles encourage the move away from such hazardous reagents and solvents. chemistryforsustainability.org Research into more environmentally friendly tosylation methods, such as using recyclable catalysts or solvent-free conditions, could significantly improve the sustainability of producing this intermediate. liu.edu

In terms of its application, the principles of atom economy and step economy are paramount. sumitomo-chem.co.jp Developing one-pot or tandem reactions that utilize both the alkyne and tosylate functionalities in a single synthetic operation would be highly desirable. This would reduce the number of purification steps, minimize waste generation, and ultimately lower costs.

The use of catalysis is central to achieving sustainable synthesis. mdpi.comresearchgate.net Developing highly efficient and recyclable catalysts for reactions involving this compound is a key research goal. This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as biocatalysts that can operate under mild, environmentally benign conditions. illinois.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Hexyn-1-ol, 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

- Methodology : The Sonogashira cross-coupling reaction is a robust method for synthesizing alkynyl derivatives. For example, PdCl₂(PPh₃)₂ and CuI catalysts in tetrahydrofuran (THF) under inert gas (argon) can yield alkynylated intermediates. Reaction optimization should focus on:

- Catalyst loading : 5–10 mol% Pd, 2–5 mol% CuI.

- Temperature : Room temperature for coupling steps, 80°C for subsequent additions.

- Purification : Column chromatography with hexane/ethyl acetate gradients .

- Example Protocol :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Coupling | PdCl₂(PPh₃)₂, CuI, THF, RT | 18 h | 78% |

| Quenching | Ice-cold water, chloroform extraction | - | - |

Q. What safety protocols should be followed when handling this compound?

- Critical Guidelines :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy.

- Avoid exposure to oxidizers: sulfonate esters can decompose exothermically.

- Store in airtight containers under inert gas to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., alkynyl protons at δ 1.8–2.2 ppm, sulfonate signals at δ 130–140 ppm).

- IR Spectroscopy : Confirm sulfonate (S=O stretching at 1167–1242 cm⁻¹) and alkyne (C≡C stretch at ~2210 cm⁻¹).